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Compound Name: Amino-PEG12-Acid

Cat. No.: B3102126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amino-PEG12-Acid
as a versatile linker in the development of advanced drug delivery systems. The information

presented here, including detailed protocols and quantitative data, is intended to guide

researchers in the effective design, synthesis, and characterization of PEGylated drug carriers

for enhanced therapeutic efficacy.

Introduction to Amino-PEG12-Acid in Drug Delivery
Amino-PEG12-Acid is a heterobifunctional polyethylene glycol (PEG) linker that possesses a

terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) connected

by a 12-unit ethylene glycol chain.[1][2][3] This specific structure makes it an invaluable tool in

bioconjugation and drug delivery for several key reasons:

Biocompatibility and Solubility: The hydrophilic PEG spacer enhances the aqueous solubility

of the drug delivery system and the conjugated therapeutic, which is particularly beneficial

for hydrophobic drugs.[1][4] PEGylation is a well-established strategy to improve the

biocompatibility of nanoparticles.

"Stealth" Properties: The PEG chain creates a hydrophilic shield on the surface of the drug

carrier, which can reduce recognition by the reticuloendothelial system (RES), thereby

prolonging circulation time in the bloodstream.
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Versatile Conjugation Chemistry: The orthogonal reactive groups (-NH2 and -COOH) allow

for covalent attachment to a wide range of molecules. The amine group can react with

activated esters (like NHS esters) and carboxylic acids, while the carboxylic acid can be

conjugated to primary amines using carbodiimide chemistry (e.g., EDC/NHS). This enables

the linkage of the PEG moiety to both the drug carrier and a targeting ligand or the drug

itself.

Defined Spacer Length: The discrete length of the 12-unit PEG chain provides a well-defined

spacer arm, allowing for precise control over the distance between the conjugated molecule

and the carrier surface. This can be crucial for optimizing targeting ligand binding and

minimizing steric hindrance.

Applications of Amino-PEG12-Acid in Drug Delivery
Systems
Amino-PEG12-Acid can be incorporated into various drug delivery platforms, including:

Liposomes: The carboxylic acid terminus can be conjugated to the amine groups of

phospholipids (e.g., phosphatidylethanolamine) to create PEGylated liposomes with

enhanced stability and circulation times.

Polymeric Nanoparticles: It can be used to surface-functionalize pre-formed nanoparticles or

incorporated as a block in copolymers for the self-assembly of PEGylated nanoparticles. This

modification can improve drug loading, stability, and stealth behavior.

Drug Conjugates: Amino-PEG12-Acid can act as a linker to directly conjugate a drug to a

targeting moiety or a protein, improving the drug's pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): In the context of ADCs, this linker can be used to attach

the cytotoxic payload to the antibody, providing a stable and biocompatible connection.

Quantitative Data on PEGylated Drug Delivery
Systems
The following tables summarize representative quantitative data from studies on drug delivery

systems functionalized with short-chain PEGs. While specific data for Amino-PEG12-Acid is
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limited in publicly available literature, these examples with similar PEG linkers provide valuable

insights into the expected impact on key parameters.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

Nanoparticl
e System

PEG Linker
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

Chitosan

Nanoparticles

mPEG (2,000

Da)
112.8 - 171.2 < 0.3 +7.4 to +35

Iron Oxide

Nanoparticles

PEG (2,000

Da)
26 - -

Iron Oxide

Nanoparticles

PEG (5,000

Da)
34 - -

Gold

Nanoparticles

(4 nm core)

PEG (1,000

Da)
11.1 - 25.9 < 0.4 -

Gold

Nanoparticles

(10 nm core)

PEG (1,000

Da)
18.2 - 32.2 < 0.4 -

Table 2: Drug Loading and Release from PEGylated Nanoparticles
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Drug
Nanoparti
cle
System

PEG
Linker

Drug
Loading
(%)

Encapsul
ation
Efficiency
(%)

Release
Profile

Referenc
e

Paclitaxel

PSA-PEG

Nanoparticl

es

PEG ~5-15 ~60-85

Biphasic:

initial burst

followed by

sustained

release

Paclitaxel

TA-Fe

Nanoparticl

es

- ~20 -

Sustained

release

over 6

days

(~40%

cumulative

release)

Doxorubici

n

PLGA

Nanoparticl

es

PEG 5% (wt/wt) -
Controlled

release

Doxorubici

n

HACE-

PEG

Nanoparticl

es

PEG - -

Reduced

clearance

in vivo

Table 3: In Vitro and In Vivo Performance of PEGylated Nanoparticles
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Nanoparticle
System

PEG Linker
Cellular
Uptake

In Vivo Effect Reference

PLGA-PEG-

Folate NPs
PEG

Enhanced in

MCF-7 cells

Increased

cytotoxicity

compared to

non-targeted

NPs

HACE-PEG NPs PEG
Higher in CD44+

cells

Prolonged

circulation time

and enhanced

tumor

accumulation

Gold

Nanoparticles
PEG (1,000 Da)

PEGylation

increases uptake

by tumor cells for

10 nm particles

Increased

accumulation in

liver and spleen

Lipid

Nanoparticles
PEG

Favors clathrin-

and caveolae-

mediated

endocytosis

-

Experimental Protocols
Protocol for Conjugating Amino-PEG12-Acid to a
Protein/Antibody via EDC/NHS Chemistry
This protocol describes the covalent attachment of the carboxylic acid terminus of Amino-
PEG12-Acid to primary amine groups on a protein or antibody.

Materials:

Protein/Antibody in a suitable buffer (e.g., PBS, pH 7.4)

Amino-PEG12-Acid
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting column

Procedure:

Protein Preparation: Dissolve the protein/antibody in the Activation Buffer to a final

concentration of 1-10 mg/mL.

Activation of Amino-PEG12-Acid:

Dissolve Amino-PEG12-Acid in the Activation Buffer to a 10-50 fold molar excess relative

to the protein.

Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g.,

10 mg/mL) in the Activation Buffer.

Add EDC and NHS to the Amino-PEG12-Acid solution. A common molar ratio is 1:2:2

(Amino-PEG12-Acid:EDC:NHS).

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Conjugation:

Add the activated Amino-PEG12-Acid solution to the protein solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by

quenching any unreacted NHS-activated PEG. Incubate for 15 minutes.
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Purification: Remove excess, unreacted Amino-PEG12-Acid and byproducts using a

desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show

an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

Diagram: EDC/NHS Coupling Workflow

Activation Step

Conjugation Step
Purification

Amino-PEG12-Acid
(-COOH)

NHS-activated
Amino-PEG12-Acid

Activation
(15-30 min)

EDC + NHS

PEGylated Protein

Conjugation
(2h - overnight)

Protein/Antibody
(-NH2) Desalting Column FinalProduct

Purified
PEGylated Protein

Click to download full resolution via product page

Caption: Workflow for conjugating Amino-PEG12-Acid to a protein.

Protocol for Formulation of PEGylated Liposomes using
Amino-PEG12-Acid
This protocol describes the preparation of liposomes where Amino-PEG12-Acid is conjugated

to a lipid anchor (e.g., DSPE) and incorporated into the liposome formulation.

Materials:

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000)-Amine)
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Amino-PEG12-Acid

EDC and NHS

Organic solvent (e.g., Chloroform/Methanol mixture)

Hydration buffer (e.g., PBS, pH 7.4)

Drug to be encapsulated

Procedure:

Conjugation of Amino-PEG12-Acid to DSPE-Amine:

Follow the EDC/NHS coupling protocol described in 4.1 to conjugate the carboxylic acid of

Amino-PEG12-Acid to the amine group of DSPE-PEG(2000)-Amine, creating DSPE-

PEG(2000)-NH-CO-PEG12-NH2.

Purify the resulting lipid-PEG conjugate.

Liposome Formulation (Thin-film hydration method):

Dissolve the lipids (e.g., DSPC, Cholesterol, and the synthesized DSPE-PEG-Amino-
PEG12-Acid conjugate) in the organic solvent in a round-bottom flask. The molar ratio of

the lipids should be optimized for the desired formulation.

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask

wall.

Dry the film under vacuum for at least 2 hours to remove residual solvent.

Hydration and Encapsulation:

Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if

applicable) by vortexing or sonicating the flask above the lipid transition temperature. This

results in the formation of multilamellar vesicles (MLVs).

Size Extrusion:
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To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV

suspension to extrusion through polycarbonate membranes with a defined pore size (e.g.,

100 nm) using a liposome extruder.

Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Characterization:

Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

Encapsulation Efficiency: Determine the amount of encapsulated drug using techniques

like UV-Vis spectroscopy or HPLC after lysing the liposomes with a suitable solvent. The

formula is: Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total initial

amount of drug) x 100

Drug Loading: Calculate as the weight ratio of the encapsulated drug to the total lipid

weight.

Diagram: Liposome Formulation Workflow
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Caption: Workflow for preparing PEGylated liposomes.

Characterization and Analysis
A thorough characterization of the Amino-PEG12-Acid functionalized drug delivery system is

crucial for ensuring its quality, stability, and performance.

Physicochemical Characterization
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to

determine the average particle size and the homogeneity of the particle population.
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Zeta Potential: Measured by DLS to assess the surface charge of the nanoparticles, which

influences their stability and interaction with biological membranes. PEGylation typically

leads to a neutral or slightly negative zeta potential.

Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron

Microscopy (SEM) to confirm the size, shape, and integrity of the nanoparticles.

PEGylation Confirmation: Can be confirmed by techniques like Fourier-transform infrared

spectroscopy (FTIR), which would show characteristic PEG ether bond peaks, or Nuclear

Magnetic Resonance (NMR) spectroscopy.

Drug Loading and Release Studies
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100 These are typically

determined by separating the nanoparticles from the unencapsulated drug and then

quantifying the drug in the nanoparticles, often by lysing them and using a suitable

analytical method like HPLC or UV-Vis spectroscopy.

In Vitro Drug Release:

The drug release profile is assessed over time in a physiologically relevant buffer (e.g.,

PBS at pH 7.4 and/or an acidic pH to simulate the tumor microenvironment or endosomal

compartments).

Dialysis-based methods are commonly used to separate the released drug from the

nanoparticles. The amount of released drug in the dialysis medium is quantified at different

time points.

The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-

order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Cellular Uptake and Trafficking
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The interaction of Amino-PEG12-Acid functionalized drug delivery systems with cells is a

critical determinant of their therapeutic efficacy.

Cellular Uptake Mechanisms: PEGylation can influence the pathway of cellular entry. While it

generally reduces non-specific uptake by phagocytic cells, it can also promote uptake via

specific endocytic pathways like clathrin-mediated and caveolae-mediated endocytosis in

target cells.

Protocol for In Vitro Cellular Uptake Study:

Cell Culture: Plate target cells (e.g., cancer cell line) in a multi-well plate and allow them to

adhere overnight.

Treatment: Incubate the cells with fluorescently labeled PEGylated nanoparticles (e.g.,

containing a fluorescent dye or a fluorescently tagged PEG) and non-PEGylated control

nanoparticles for various time points.

Washing: Wash the cells thoroughly with cold PBS to remove non-internalized

nanoparticles.

Analysis:

Qualitative: Visualize cellular uptake using fluorescence microscopy or confocal

microscopy.

Quantitative: Lyse the cells and measure the fluorescence intensity using a plate reader,

or use flow cytometry to quantify the percentage of cells that have taken up the

nanoparticles and the mean fluorescence intensity per cell.

Diagram: Cellular Uptake and Intracellular Trafficking
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Caption: Cellular uptake and trafficking pathways of nanoparticles.

Conclusion
Amino-PEG12-Acid is a highly valuable and versatile tool for the development of sophisticated

drug delivery systems. Its well-defined structure, biocompatibility, and flexible conjugation

chemistry allow for the creation of tailored drug carriers with improved pharmacokinetic

properties and enhanced therapeutic potential. The protocols and data presented in these

application notes provide a solid foundation for researchers to design and evaluate novel drug

delivery platforms utilizing this advanced PEG linker. Careful optimization and thorough

characterization are paramount to achieving the desired therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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